6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid
Description
6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS: 1020035-24-8) is a bicyclic heteroaromatic compound with a molecular formula of C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol . The structure comprises an imidazole ring fused to a pyrimidine ring, with a chlorine substituent at position 6 and a carboxylic acid group at position 3 (Figure 1).
Structure
3D Structure
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-9-7-10-2-5(6(12)13)11(7)3-4/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUALDTAMUVWKOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(C=NC2=N1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetic acid in the presence of a base, followed by cyclization to form the imidazo-pyrimidine ring . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo-pyrimidines.
Scientific Research Applications
Pharmaceutical Applications
1. Pharmaceutical Intermediates
6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting different diseases.
2. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study highlighted its effectiveness against specific bacterial strains, suggesting potential for developing new antibiotics .
Material Science Applications
1. Fluorescent Probes
This compound has been utilized in creating fluorescent probes for monitoring pH changes in biological systems. Its ability to act as a pH sensor is crucial for various biochemical applications, particularly in live-cell imaging .
Case Studies
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations: Pyrimidine vs. Pyridine Derivatives
The substitution of the pyrimidine ring with pyridine alters nitrogen atom positioning and electronic properties, impacting biological activity:
Key Insights :
- Pyrimidine vs.
- Bioisosteric Modifications: In antiallergic agents, hydrazono (C9) and carboxylic acid (C3) groups synergize for potency, as seen in Chinoin-1045 .
Substituent Effects on Activity
Halogen Substituents
- Chlorine vs. Bromine : Bromine’s larger atomic radius increases steric hindrance and lipophilicity. For example, 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives exhibit altered binding kinetics in antiviral screens .
- Positional Isomerism : 8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid (Similarity: 0.94 vs. 0.96 for 6-chloro isomer) shows reduced antitumor activity, highlighting the importance of substituent placement .
Methyl and Aryl Groups
- 6-Methylpyridopyrimidinones: The 6S enantiomer of 6-methyl-9-phenylhydrazono-pyridopyrimidinone is 10× more potent than the 6R form in antiallergic assays, demonstrating stereochemical dependency .
- 2-Methylimidazopyrimidines : Addition of methyl at position 2 (e.g., 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acid) reduces solubility but improves metabolic stability .
Physicochemical Properties
Biological Activity
6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other imidazo and pyrimidine derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H6ClN3O2
- Molecular Weight : 201.60 g/mol
- IUPAC Name : this compound
This compound features a fused imidazole and pyrimidine ring system, contributing to its unique biological properties.
The biological activity of this compound is attributed to its interaction with various biological targets. These include:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer signaling pathways. For instance, it may act as an inhibitor of PI3Kα, a critical enzyme in the PI3K/Akt/mTOR signaling pathway frequently implicated in cancer progression .
- Cell Cycle Modulation : Research indicates that derivatives of imidazo compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may have similar effects .
Biological Activity Data
The following table summarizes key findings from studies regarding the biological activity of this compound and its derivatives:
Case Studies
Several case studies highlight the potential applications of this compound in drug development:
- Cancer Therapy : A study demonstrated that derivatives of this compound effectively inhibited PI3Kα in various cancer cell lines. The lead compound showed an IC50 value of 0.15 µM and induced significant apoptosis .
- Antimicrobial Activity : Another investigation revealed that certain analogues exhibited promising antitubercular activity against multidrug-resistant strains. The modifications made to the core structure enhanced stability and efficacy .
Q & A
Q. What are the key synthetic routes for 6-Chloroimidazo[1,2-a]pyrimidine-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors like 2-aminopyrimidine derivatives with halogenated carbonyl compounds. For example, condensation with ethyl 2-bromo-2-fluoroacetate in the presence of a base (e.g., K₂CO₃) under reflux in ethanol yields the imidazo[1,2-a]pyrimidine core . Purification via recrystallization or chromatography is critical for achieving >90% purity . Reaction temperature and solvent polarity significantly impact regioselectivity; elevated temperatures (80–100°C) favor cyclization over side-product formation .
Q. How is structural characterization performed for this compound and its derivatives?
Key techniques include:
- NMR : H and C NMR identify substitution patterns (e.g., chlorine at position 6, carboxylic acid at position 3) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 196.59 g/mol for the anhydrous form) .
- X-ray crystallography : Resolves spatial configuration, particularly for derivatives with substituents influencing planarity .
Q. What common chemical reactions are employed to modify this scaffold?
- Nucleophilic substitution : The chlorine atom at position 6 can be replaced with amines, alkoxides, or thiols under basic conditions (e.g., DMF, 60°C) .
- Carboxylic acid derivatization : Coupling with amines via EDC/HOBt forms amides, a key step in prodrug design .
- Oxidation/Reduction : Controlled oxidation with KMnO₄ yields N-oxides, while NaBH₄ reduces the imidazole ring selectively .
Advanced Research Questions
Q. How can regioselective functionalization be achieved at specific positions of the scaffold?
Regioselectivity is controlled by:
- Metalation strategies : Using TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl directs lithiation to C2 or C8 positions, enabling electrophilic quenching (e.g., with aldehydes or halides) .
- Additive coordination : LiCl stabilizes intermediates via chelation, favoring functionalization at sterically accessible sites .
- Table : Comparison of substituent effects on reactivity:
| Position | Functional Group | Reactivity (Relative Rate) | Reference |
|---|---|---|---|
| C6 | Cl | High (nucleophilic substitution) | |
| C3 | COOH | Moderate (amide coupling) | |
| C2/C8 | H | Low (requires directed metalation) |
Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer)?
Discrepancies arise from assay conditions or derivative structural variations. Methodological approaches include:
- Dose-response profiling : Testing IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to identify target-specific effects .
- Kinase inhibition assays : Screening against a panel of kinases (e.g., EGFR, CDK2) to clarify mechanistic pathways .
- Metabolite stability studies : Assessing carboxylic acid bioisosteres (e.g., tetrazoles) to improve pharmacokinetic consistency .
Q. How can synthetic routes be optimized for scalability while maintaining purity?
- Catalyst screening : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids improves yield (>75%) and reduces byproducts .
- Solvent engineering : Switching from DMF to acetonitrile reduces side reactions during cyclization .
- Continuous flow chemistry : Enhances reproducibility for multi-step syntheses, achieving >90% yield in pilot-scale trials .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Docking simulations : Predict binding affinity to targets like HIV-1 integrase or tyrosine kinases using AutoDock Vina .
- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with bioactivity using Hammett constants .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for synthesis .
Methodological Considerations
Q. How to address stability issues during storage or biological assays?
- Lyophilization : Stable for >12 months at -20°C when stored as a lyophilized powder .
- Buffering : Use phosphate-buffered saline (pH 7.4) to prevent carboxylic acid degradation in cell culture media .
- Light sensitivity : Store derivatives in amber vials to avoid photodegradation of the imidazole ring .
Q. What purification techniques are optimal for isolating derivatives?
- Reverse-phase HPLC : Achieves >98% purity for polar derivatives (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals suitable for X-ray analysis .
- Flash chromatography : Silica gel (230–400 mesh) with EtOAc/hexane eluents separates non-polar analogs efficiently .
Data Contradiction Analysis
Q. How to reconcile divergent results in cytotoxicity studies?
- Source variation : Compare batches using LC-MS to detect impurities (e.g., residual solvents) affecting IC₅₀ .
- Cell line heterogeneity : Use isogenic cell lines to control for genetic variability in apoptosis pathways .
- Meta-analysis : Aggregate data from >3 independent studies to identify consensus EC₅₀ ranges (e.g., 2–10 μM for anticancer activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
